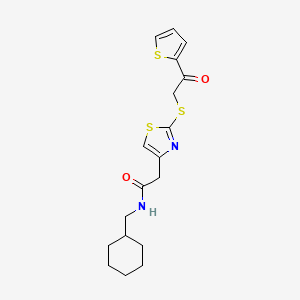

N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

説明

N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole-acetamide derivative characterized by a cyclohexylmethyl substituent and a thiophene-containing side chain. Its structure combines a thiazole core with a thioether linkage to a 2-oxoethyl group bearing a thiophen-2-yl moiety.

特性

IUPAC Name |

N-(cyclohexylmethyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S3/c21-15(16-7-4-8-23-16)12-25-18-20-14(11-24-18)9-17(22)19-10-13-5-2-1-3-6-13/h4,7-8,11,13H,1-3,5-6,9-10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSRCGXRHYFBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview of N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that belongs to a class of thiazole derivatives. These types of compounds are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Several studies have reported that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, thiazole-based compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may also possess similar properties.

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. It is hypothesized that N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide could potentially exhibit anticancer activity through similar mechanisms.

Anti-inflammatory Effects

Compounds containing thiazole rings have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide may also contribute to reducing inflammation in various biological contexts.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluating a series of thiazole derivatives showed that several compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further exploration of N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide in this area.

- Cancer Cell Lines : Research involving similar thiazole derivatives demonstrated significant cytotoxic effects against MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. These findings indicate a potential for N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide to be further developed as an anticancer agent.

- Inflammation Models : In vitro studies using macrophage cell lines treated with thiazole derivatives showed a decrease in TNF-alpha production, highlighting the anti-inflammatory potential of compounds within this class.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Thioether Motifs

- 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6) Structure: Features a phenyl-substituted thiazole and a thiophen-2-ylmethyl acetamide group. Key Differences: Lacks the cyclohexylmethyl group and the 2-oxoethyl-thioether linkage present in the target compound.

- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5) Structure: Incorporates a 2-thioxothiazolidinone ring and a quinazolinone moiety. Key Differences: Replaces the thiophene group with a phenylquinazolinone system. Activity: Exhibited potent urease inhibition (IC₅₀ = 8.2 µM), suggesting thioether-linked thiazoles are critical for enzyme interaction .

Analogues with Cyclohexyl or Aliphatic Substituents

- 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide Structure: Contains a butyl-substituted thiazolidinone and an isobutyl acetamide. Key Differences: Uses a thiazolidinone core instead of a thiazole and lacks the thiophene moiety. Activity: Moderate urease inhibition (IC₅₀ = 22.5 µM), highlighting the importance of aromatic substituents for potency .

- N-(4-methoxyphenyl)-2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-2-thioxoacetamide (Compound 9) Structure: Includes a chlorobenzylidene-thiazolidinone hybrid and a methoxyphenyl acetamide. Key Differences: Substitutes the cyclohexylmethyl group with a methoxyphenyl moiety. Activity: Showed 83% inhibition of α-glucosidase at 100 µM, suggesting electron-withdrawing groups enhance enzyme targeting .

Analogues with Thiophene Derivatives

- 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (CAS 586989-80-2)

Table 1: Structural and Functional Comparison

Key Observations :

Thiazole vs. Thiazolidinone Cores: Thiazolidinones (e.g., Compound 5) often exhibit stronger enzyme inhibition due to their planar, conjugated systems, whereas thiazoles (e.g., the target compound) may offer better metabolic stability .

Role of Thiophene : Thiophene-containing compounds (e.g., CAS 586989-80-2) show marked antiviral activity, likely due to sulfur’s electron-rich nature enhancing target binding .

Substituent Effects : Bulky aliphatic groups (e.g., cyclohexylmethyl) may improve lipophilicity but could reduce solubility, as seen in analogues with isobutyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。